Molecular Weight and Glycosylation State Versus Aglycone Peimisine
Peimisine 3-O-beta-D-glucopyranoside differs from its direct aglycone peimisine (ebeiensine, CAS 19773-24-1) by the covalent attachment of a β-D-glucopyranose unit at the 3-O position, increasing the molecular weight from 427.62 Da to 589.76 Da and adding five hydrogen-bond donors/acceptors [1]. This structural modification is known across natural product classes to enhance aqueous solubility, reduce passive membrane permeability, and introduce susceptibility to glucosidase-mediated hydrolysis [2]. The glucoside is isolated as a white powder with a specific optical rotation of [α]D −33.3 (c 0.19, MeOH) [1], whereas the aglycone exhibits different solubility characteristics (DMSO ≥50 mg/mL for peimisine HCl salt vs. the glucoside requiring DMSO or DMF for dissolution) .
| Evidence Dimension | Molecular weight and glycosylation state |
|---|---|
| Target Compound Data | MW = 589.76 Da; C₃₃H₅₁NO₈; 3-O-β-D-glucopyranosyl substituent present; [α]D −33.3 (c 0.19, MeOH) |
| Comparator Or Baseline | Peimisine aglycone: MW = 427.62 Da; C₂₇H₄₃NO₄; no glycosyl substituent |
| Quantified Difference | ΔMW = +162.14 Da (addition of one glucopyranosyl unit, C₆H₁₀O₅); 5 additional H-bond donors/acceptors |
| Conditions | Structures elucidated by HR-ESI-MS, 1D/2D NMR, and chemical methods [1] |
Why This Matters
The 162 Da mass difference and altered H-bonding profile directly impact chromatographic retention, ionization efficiency in MS detection, and solubility in biological assay media, making the glycoside a chemically distinct entity for procurement and analytical method development.
- [1] Zhang QJ, Zheng ZF, Yu DQ. Steroidal alkaloids from the bulbs of Fritillaria unibracteata. J Asian Nat Prod Res. 2011;13(12):1098-1103. View Source
- [2] Lv M, et al. Glycosylation and Activities of Natural Products. Mini Rev Med Chem. 2020;20(12):1109-1123. View Source
